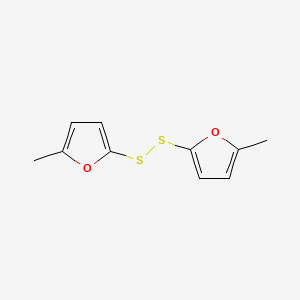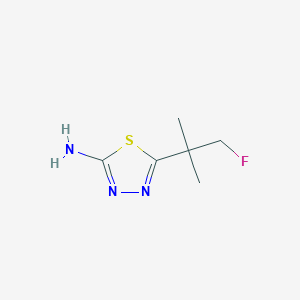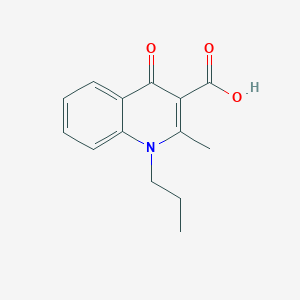
2,2'-Disulfanediylbis(5-methylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(5-methylfuran) is an organic compound characterized by the presence of two furan rings connected by a disulfide bondThe molecular formula of 2,2’-Disulfanediylbis(5-methylfuran) is C10H10O2S2, and it has a molecular weight of 226.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-methylfuran) typically involves the reaction of 5-methylfuran with sulfur-containing reagents. One common method is the oxidative coupling of 5-methylfuran in the presence of a disulfide-forming agent. The reaction conditions often include the use of oxidizing agents such as iodine or hydrogen peroxide, and the reaction is carried out under controlled temperature and pressure to ensure the formation of the disulfide bond .
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(5-methylfuran) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(5-methylfuran) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The furan rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated furans.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(5-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s disulfide bond is of interest in the study of redox biology and the development of redox-active drugs.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in modulating oxidative stress in cells.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(5-methylfuran) primarily involves its redox properties. The disulfide bond can undergo reversible oxidation and reduction, making it a key player in redox reactions. In biological systems, the compound can interact with thiol-containing proteins, modulating their activity through the formation and cleavage of disulfide bonds. This redox activity is crucial in maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): This compound also contains a disulfide bond but has benzamide groups instead of furan rings.
2,2’-Disulfanediylbis(5-methylaniline): Similar to 2,2’-Disulfanediylbis(5-methylfuran), but with aniline groups.
2,2’-Disulfanediylbis(pyridine N-oxide): Contains pyridine N-oxide groups and is used in coordination chemistry.
Uniqueness
2,2’-Disulfanediylbis(5-methylfuran) is unique due to its furan rings, which impart distinct electronic and steric properties. These properties make it a versatile building block in organic synthesis and a valuable compound in redox biology research.
Eigenschaften
CAS-Nummer |
60965-61-9 |
|---|---|
Molekularformel |
C10H10O2S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
2-methyl-5-[(5-methylfuran-2-yl)disulfanyl]furan |
InChI |
InChI=1S/C10H10O2S2/c1-7-3-5-9(11-7)13-14-10-6-4-8(2)12-10/h3-6H,1-2H3 |
InChI-Schlüssel |
PVNWGOJHDSEOKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)SSC2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)

![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)





![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)
